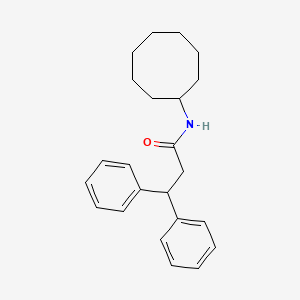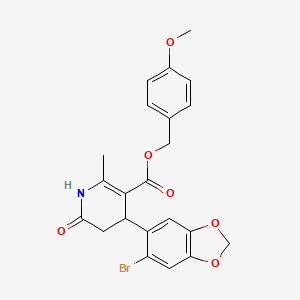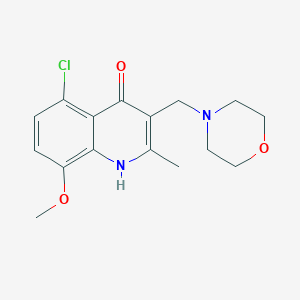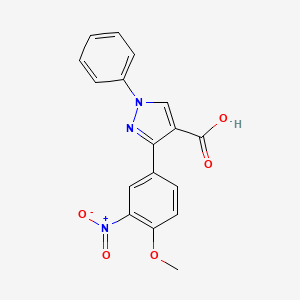![molecular formula C23H12Cl4N4O4 B4562526 N-[(4Z)-4-[(4-chlorophenyl)methylidene]-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B4562526.png)
N-[(4Z)-4-[(4-chlorophenyl)methylidene]-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-3-yl]-3-nitrobenzamide
Overview
Description
N-[(4Z)-4-[(4-chlorophenyl)methylidene]-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-3-yl]-3-nitrobenzamide is a complex organic compound characterized by its unique chemical structure. This compound features a pyrazole ring substituted with chlorophenyl and trichlorophenyl groups, along with a nitrobenzamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4Z)-4-[(4-chlorophenyl)methylidene]-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-3-yl]-3-nitrobenzamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring.
Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the chlorophenyl and trichlorophenyl groups.
Condensation Reaction: The final step involves the condensation of the substituted pyrazole with 3-nitrobenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4Z)-4-[(4-chlorophenyl)methylidene]-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-3-yl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(4Z)-4-[(4-chlorophenyl)methylidene]-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-3-yl]-3-nitrobenzamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(4Z)-4-[(4-chlorophenyl)methylidene]-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-3-yl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives
- Other pyrazole derivatives : Compounds with similar pyrazole ring structures but different substituents.
Uniqueness
N-[(4Z)-4-[(4-chlorophenyl)methylidene]-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-3-yl]-3-nitrobenzamide is unique due to its specific combination of chlorophenyl, trichlorophenyl, and nitrobenzamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[(4Z)-4-[(4-chlorophenyl)methylidene]-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-3-yl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H12Cl4N4O4/c24-14-6-4-12(5-7-14)8-17-21(28-22(32)13-2-1-3-16(9-13)31(34)35)29-30(23(17)33)20-18(26)10-15(25)11-19(20)27/h1-11H,(H,28,29,32)/b17-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHMIDKRSBQLQD-IUXPMGMMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NN(C(=O)C2=CC3=CC=C(C=C3)Cl)C4=C(C=C(C=C4Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC\2=NN(C(=O)/C2=C\C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H12Cl4N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4562456.png)

![4-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHOXY}-N,N-DIMETHYLBENZENE-1-SULFONAMIDE](/img/structure/B4562483.png)

![(4-Chloro-2,5-dimethoxyphenyl)[(2,4,5-trimethylphenyl)sulfonyl]amine](/img/structure/B4562494.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide](/img/structure/B4562495.png)

![2-(5-methyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4562501.png)
![1-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4562514.png)
![N-[3-(3,5-dimethyl-1-piperidinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B4562525.png)
![4-{[(4-isopropylphenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4562527.png)
![2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4562528.png)
![2-Methyl-N-{1-methyl-2-[(4-methylpiperidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}propanamide](/img/structure/B4562534.png)
